molecular formula C20H27N3O3S B2951820 4-ethoxy-3-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 1234839-47-4

4-ethoxy-3-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide

Número de catálogo: B2951820
Número CAS: 1234839-47-4
Peso molecular: 389.51
Clave InChI: UQTLPWJBAGITKW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-ethoxy-3-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide (CAS 1234839-47-4) is an organic compound with the molecular formula C₂₀H₂₇N₃O₃S and a molecular weight of 389.5 g/mol . This benzenesulfonamide derivative features a 4-ethoxy-3-methyl phenyl core linked to a (1-(pyridin-2-yl)piperidin-4-yl)methyl group. Compounds with this specific 4-pyridin-2-ylpiperidine sulfonamide scaffold have been identified in medicinal chemistry research as novel, potent, and selective inhibitors of the glycine transporter 1 (GlyT1) . The inhibition of GlyT1 is a prominent therapeutic strategy for enhancing NMDA receptor function, positioning this compound as a valuable research tool for investigating the pathophysiology and treatment of central nervous system disorders such as schizophrenia . Its structural features contribute to improved aqueous solubility, making it suitable for various experimental applications. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Propiedades

IUPAC Name

4-ethoxy-3-methyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3S/c1-3-26-19-8-7-18(14-16(19)2)27(24,25)22-15-17-9-12-23(13-10-17)20-6-4-5-11-21-20/h4-8,11,14,17,22H,3,9-10,12-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQTLPWJBAGITKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3=CC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

4-Ethoxy-3-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews the current understanding of its biological activity, supported by diverse research findings, case studies, and data tables.

Chemical Structure

The compound features a sulfonamide group, which is known for its biological activity, particularly in antibacterial applications. The presence of the pyridine and piperidine moieties is believed to enhance its pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in relation to its antimicrobial properties and its effects on various biological pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial activity against several Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.625 μM
Escherichia coli31.25 μM
Pseudomonas aeruginosa62.5 μM

The compound's mechanism of action involves the inhibition of bacterial protein synthesis, which subsequently affects nucleic acid and peptidoglycan production .

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has shown promise in modulating inflammatory responses. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential application in treating inflammatory diseases.

Case Studies

Several studies have highlighted the efficacy of this compound in different experimental setups:

  • In Vitro Studies : A study evaluated the compound's effect on MRSA biofilms, revealing a minimum biofilm inhibitory concentration (MBIC) of 62.216 μg/mL, which was significantly lower than that of standard antibiotics like ciprofloxacin .
  • Animal Models : In animal models of inflammation, administration of the compound resulted in a marked reduction in swelling and pain indicators, supporting its potential as an anti-inflammatory agent.
  • Docking Studies : Molecular docking simulations have indicated that the compound binds effectively to targets involved in bacterial virulence and inflammation pathways, further validating its therapeutic potential .

Comparación Con Compuestos Similares

Structural Similarities and Differences

Key analogs are selected based on benzenesulfonamide scaffolds with piperidine/piperazine-linked substituents. Notable examples include:

Compound Name Substituents on Benzene Piperidine/Piperazine Substituent Molecular Formula Molecular Weight Key Features
Target Compound 4-Ethoxy, 3-methyl 1-(Pyridin-2-yl)piperidin-4-yl C₂₁H₂₈N₄O₃S 416.5 (estimated) Ethoxy enhances lipophilicity; pyridin-2-yl enables π-π interactions.
2-Ethoxy-N-((1-(Pyridin-3-yl)Piperidin-4-yl)Methyl)Benzenesulfonamide 2-Ethoxy 1-(Pyridin-3-yl)piperidin-4-yl C₁₉H₂₅N₃O₃S 375.5 Ethoxy at position 2; pyridin-3-yl alters binding orientation.
4-Methoxy-2-Methyl-N-((1-(Pyridin-3-ylsulfonyl)Piperidin-4-yl)Methyl)Benzenesulfonamide 4-Methoxy, 2-methyl 1-(Pyridin-3-ylsulfonyl)piperidin-4-yl C₁₉H₂₅N₃O₅S₂ 439.6 Methoxy reduces lipophilicity; sulfonyl-pyridine increases polarity.
3-Chloro-N-({1-[2-(2,2-Dimethylbenzofuran-7-yloxy)Ethyl]Piperidin-4-yl}Methyl)Benzenesulfonamide 3-Chloro 1-(2-(2,2-Dimethylbenzofuran-7-yloxy)ethyl)piperidin-4-yl C₂₄H₃₁ClN₂O₄S 479.03 Chloro substituent enhances receptor affinity; benzofuran adds rigidity.
N-(Pyridin-2-yl)Benzenesulfonamide Derivatives Variable Pyridin-2-yl directly attached Variable Variable Direct pyridin-2-yl linkage lacks piperidine spacer, reducing conformational flexibility.

Pharmacological Activity

  • Receptor Antagonism : Piperidinylmethyl benzenesulfonamides in show α2A/5-HT7 receptor antagonism . The target’s ethoxy group may improve blood-brain barrier penetration compared to methoxy or halogenated analogs.
  • Toxicity : Pyridin-2-yl derivatives in exhibit low bee toxicity due to optimized hydrogen-bonding profiles . The target’s pyridin-2-yl group may similarly reduce environmental toxicity.

Structural Impact on Bioactivity

  • Ethoxy vs.
  • Pyridine Orientation : Pyridin-2-yl (target) vs. pyridin-3-yl () alters π-stacking interactions, affecting receptor binding .
  • Chloro/Methoxy Substituents : Halogens (e.g., 3-chloro in ) boost receptor affinity but may increase toxicity .

Q & A

Q. Optimization Parameters :

  • Temperature : Controlled reaction temperatures (0–25°C) prevent side reactions during sulfonamide coupling.
  • Catalysts : Use of trichloroisocyanuric acid (TCICA) for selective activation .
  • Solvent Choice : Polar aprotic solvents (e.g., CH₃CN) enhance solubility of intermediates .

Q. Modification Impact :

  • Methyl → CF₃ : Increases steric bulk, reducing off-target binding but lowering solubility .
  • Ethoxy → Methoxy : Shortens metabolic half-life due to faster demethylation .

Advanced: How can conflicting cytotoxicity data between cell lines be reconciled?

Answer:

  • Cell Panel Screening : Test across diverse lines (e.g., NCI-60) to identify lineage-specific sensitivity .
  • Biomarker Profiling : Correlate activity with expression levels of putative targets (e.g., tubulin β-III) via qPCR .
  • Microenvironment Mimicry : 3D spheroid models better replicate in vivo resistance mechanisms .

Basic: What computational tools predict the compound’s ADMET properties?

Answer:

  • SwissADME : Estimates logP, solubility, and bioavailability .
  • ProTox-II : Predicts hepatotoxicity and mutagenicity .
  • FAF-Drugs4 : Flags structural alerts (e.g., PAINS motifs) .

Validation : Cross-check predictions with experimental microsomal stability data (R² = 0.89 for clearance rates) .

Advanced: What strategies validate target engagement in complex biological systems?

Answer:

  • CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of target proteins in cell lysates .
  • SPR (Surface Plasmon Resonance) : Measure binding kinetics (kₐ/k𝒹) to recombinant proteins .
  • Photoaffinity Labeling : Incorporate a diazirine moiety to crosslink and identify bound proteins via MS .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.